molecular formula C4H2Br2N2 B14296220 3,4-Dibromopyridazine CAS No. 120258-52-8

3,4-Dibromopyridazine

Cat. No.: B14296220
CAS No.: 120258-52-8
M. Wt: 237.88 g/mol
InChI Key: AQZJVJXVTVCMCZ-UHFFFAOYSA-N
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Description

3,4-Dibromopyridazine is a halogenated derivative of pyridazine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dibromopyridazine can be synthesized through several methods. One common approach involves the bromination of pyridazine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under reflux conditions in an organic solvent like chloroform or carbon tetrachloride .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 3,4-Dibromopyridazine depends on its specific application. In biological systems, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets can vary based on the derivative or compound it forms .

Comparison with Similar Compounds

  • 3,6-Dibromopyridazine
  • 3,4-Dichloropyridazine
  • 3,4-Difluoropyridazine

Comparison: 3,4-Dibromopyridazine is unique due to its specific bromine substitution pattern, which imparts distinct reactivity and properties compared to its chlorinated or fluorinated analogs. The bromine atoms provide a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3,4-dibromopyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2N2/c5-3-1-2-7-8-4(3)6/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZJVJXVTVCMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611945
Record name 3,4-Dibromopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120258-52-8
Record name 3,4-Dibromopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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